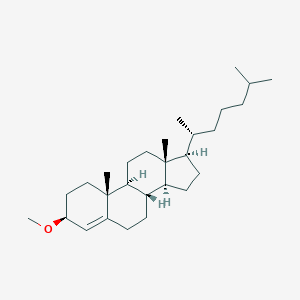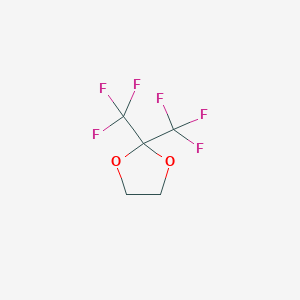
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone
説明
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone, also known as DFE, is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of imidazole ketones and has been studied for its biochemical and physiological effects.
作用機序
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone's mechanism of action involves its ability to selectively inhibit the activity of certain enzymes and receptors. Specifically, it has been shown to inhibit the activity of monoamine oxidase A (MAO-A) and histone deacetylases (HDACs). This inhibition leads to an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have therapeutic effects on certain neurological disorders.
Biochemical and Physiological Effects
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential to treat conditions such as depression, anxiety, and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone is its selectivity towards certain enzymes and receptors, which makes it a useful tool for studying their functions. However, one limitation is that its effects may not be generalizable to other compounds, and further studies are needed to fully understand its mechanisms of action.
将来の方向性
There are several potential future directions for research on 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone. One area of interest is its potential as a therapeutic agent for neurological disorders such as depression and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanisms of action and to identify any potential side effects or limitations. Finally, 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone may also have potential applications in other fields such as cancer research and drug discovery.
科学的研究の応用
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have selective inhibitory effects on certain enzymes and receptors, which makes it a promising candidate for drug development.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-2-imidazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZGBQIEPMIPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564872 | |
| Record name | 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone | |
CAS RN |
134071-11-7 | |
| Record name | 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














